2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole 2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 103577-47-5
VCID: VC20818026
InChI: InChI=1S/C17H16F3N3O2S/c1-10-7-21-14(11(2)15(10)25-9-17(18,19)20)8-26(24)16-22-12-5-3-4-6-13(12)23-16/h3-7H,8-9H2,1-2H3,(H,22,23)
SMILES: CC1=CN=C(C(=C1OCC(F)(F)F)C)CS(=O)C2=NC3=CC=CC=C3N2
Molecular Formula: C17H16F3N3O2S
Molecular Weight: 383.4 g/mol

2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

CAS No.: 103577-47-5

Cat. No.: VC20818026

Molecular Formula: C17H16F3N3O2S

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole - 103577-47-5

Specification

CAS No. 103577-47-5
Molecular Formula C17H16F3N3O2S
Molecular Weight 383.4 g/mol
IUPAC Name 2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Standard InChI InChI=1S/C17H16F3N3O2S/c1-10-7-21-14(11(2)15(10)25-9-17(18,19)20)8-26(24)16-22-12-5-3-4-6-13(12)23-16/h3-7H,8-9H2,1-2H3,(H,22,23)
Standard InChI Key FPVRBOKLMQOBQO-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1OCC(F)(F)F)C)CS(=O)C2=NC3=CC=CC=C3N2
Canonical SMILES CC1=CN=C(C(=C1OCC(F)(F)F)C)CS(=O)C2=NC3=CC=CC=C3N2

Introduction

Physicochemical Properties

Based on structural analysis and comparison with related compounds, the physicochemical properties of 2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole can be estimated. These predicted properties provide insights into its potential pharmacokinetic behavior and formulation considerations.

Physical Properties Profile

The following table presents estimated physical properties based on structural analysis and comparison with similar compounds:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~421.4 g/molCalculated from molecular formula C18H17F3N3O2S
Physical StateCrystalline solidConsistent with similar benzimidazole compounds
Solubility ProfilePoorly soluble in water; Soluble in organic solventsBased on lipophilic structure and comparison with lansoprazole
LogP~3.0-3.8Estimated from structure; comparable to XLogP3 of 3.5 for related compounds
Melting Point~160-180°CEstimated based on similar benzimidazole-sulfinyl compounds
pKa~4.0-5.0 (benzimidazole N-H)Typical for benzimidazole compounds

The presence of the trifluoroethoxy group likely enhances lipophilicity compared to other PPI compounds with methoxy or difluoromethoxy substituents. This structural feature may influence membrane permeability and tissue distribution properties.

Pharmacological Classification and Mechanism

Relationship to Proton Pump Inhibitors

The target compound belongs to the chemical class of benzimidazole sulfoxides that typically function as proton pump inhibitors. Based on structural similarities to established PPIs, it likely targets the H+/K+-ATPase enzyme (proton pump) in gastric parietal cells.

As with other benzimidazole-based PPIs, the compound would be expected to exist as an inactive prodrug that requires activation in acidic environments. The sulfinyl group plays a crucial role in this activation process, as it undergoes protonation in the acidic secretory canaliculi of gastric parietal cells, followed by intramolecular rearrangement to form a reactive cyclic sulfenamide.

Predicted Mechanism of Action

The predicted mechanism follows the established pathway for PPI compounds:

  • Accumulation in acidic compartments due to the basic nature of the pyridine and benzimidazole nitrogens

  • Acid-catalyzed conversion to a tetracyclic cationic sulfenamide

  • Formation of covalent disulfide bonds with cysteine residues in the H+/K+-ATPase enzyme

  • Inhibition of the proton pump, preventing gastric acid secretion

The specific substitution pattern on the pyridine ring (3,5-dimethyl-4-(2,2,2-trifluoroethoxy)) could influence:

  • Acid stability of the prodrug

  • Rate of activation in acidic environments

  • Binding affinity to the proton pump

  • Duration of inhibitory effect

Structural Analogues and Comparative Analysis

Comparison with Marketed Proton Pump Inhibitors

The following table compares the target compound with established PPIs and related compounds:

CompoundKey Structural FeaturesMolecular WeightNotable Differences from Target Compound
Target compound: 2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine with methylsulfinyl linker~421.4 g/molReference structure
Lansoprazole3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with methylsulfinyl linker369.4 g/molLacks 5-methyl group on pyridine ring
Pantoprazole3,4-dimethoxy-2-pyridine with methylsulfinyl linker and 5-difluoromethoxy on benzimidazole383.4 g/molDifferent substitution pattern; additional substitution on benzimidazole
Lansoprazole Related Compound B3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with methylsulphanyl (thio) linker353.4 g/molLacks 5-methyl group; contains thio instead of sulfinyl group
2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole3,5-dimethyl-4-methoxy pyridine with methylthio linker299.4 g/molContains methoxy instead of trifluoroethoxy; thio instead of sulfinyl

Structure-Activity Relationships

The specific substitution pattern of the target compound suggests particular pharmacological properties:

  • The 3,5-dimethyl groups on the pyridine ring may enhance lipophilicity and provide steric protection

  • The 2,2,2-trifluoroethoxy group at position 4 likely increases metabolic stability through the electron-withdrawing effect of the CF3 group

  • The methylsulfinyl bridge is essential for the prodrug activation mechanism

  • The unsubstituted benzimidazole core serves as the primary pharmacophore for enzyme binding

Synthesis and Analytical Characterization

Analytical Characterization Profile

The following analytical methods would typically be employed for characterization:

Analytical TechniqueExpected Findings/Utility
NMR SpectroscopyCharacteristic signals for aromatic protons of benzimidazole and pyridine rings; signals for methyl groups and trifluoroethoxy moiety
Mass SpectrometryMolecular ion peak corresponding to molecular weight; fragmentation pattern showing loss of methylsulfinyl group
IR SpectroscopyCharacteristic absorptions for S=O stretching (~1050 cm-1); N-H stretching of benzimidazole
UV-Vis SpectroscopyAbsorbance maxima typical of benzimidazole compounds (280-290 nm)
X-ray CrystallographyCrystal structure confirmation of molecular geometry and packing

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